molecular formula C13H22N2O3S B2911554 Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate CAS No. 1429903-59-2

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate

Cat. No.: B2911554
CAS No.: 1429903-59-2
M. Wt: 286.39
InChI Key: LZRHJHIYCQGXSU-UHFFFAOYSA-N
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Description

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclohexane ring, a thiomorpholine moiety, and a carboxylate ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(piperidin-4-ylcarbonyl)amino]cyclohexanecarboxylate
  • Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate
  • Methyl 1-[(pyrrolidin-4-ylcarbonyl)amino]cyclohexanecarboxylate

Uniqueness

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate stands out due to the presence of the thiomorpholine moiety, which imparts unique chemical and biological properties. This moiety can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for specialized applications.

Properties

IUPAC Name

methyl 1-(thiomorpholine-4-carbonylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHJHIYCQGXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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